![molecular formula C22H22IN7O5S B13379464 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide](/img/structure/B13379464.png)
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide
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Overview
Description
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an allyl group, an iodinated aniline moiety, and a triazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, typically using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Iodination of Aniline: The iodinated aniline moiety is prepared by reacting aniline with iodine and an oxidizing agent like sodium nitrite.
Coupling Reactions: The iodinated aniline and the triazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and aniline moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The iodinated aniline moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols or amines.
Condensation: The acetohydrazide group can undergo condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the triazole ring can interact with metal ions in enzyme active sites, while the iodinated aniline moiety can participate in halogen bonding interactions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide include other triazole derivatives with different substituents. Some examples are:
2-({4-allyl-5-[(4-bromoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide: This compound has a bromine atom instead of iodine.
2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide: This compound has a chlorine atom instead of iodine.
2-({4-allyl-5-[(4-fluoroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide: This compound has a fluorine atom instead of iodine.
The uniqueness of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
The compound 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide is a complex organic molecule that incorporates several functional groups, including a triazole ring, a hydrazide moiety, and various substituents that may influence its biological activity. This article explores the biological activity of this compound, drawing on relevant research findings and case studies.
Molecular Characteristics
- Chemical Formula : C22H22IN7O4S
- Molecular Weight : 607.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A triazole ring , which is known for its role in various biological activities.
- An allyl group that may enhance lipophilicity.
- A hydrazide moiety , which can participate in hydrogen bonding and influence reactivity.
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The specific compound in focus has shown promising results in preliminary studies against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on derivatives of triazole compounds demonstrated that modifications to the triazole structure can enhance antibacterial activity. The compound's structural features suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Compound | Activity | Target Organism |
---|---|---|
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | Antibacterial | Staphylococcus aureus |
5-(4-Iodoanilino)-1H-tetrazole | Antibacterial | Escherichia coli |
Antifungal Activity
Triazole derivatives are also commonly explored for antifungal properties. The presence of the iodinated aniline and the hydrazide functionalities may contribute to enhanced antifungal activity.
Research Findings
In vitro tests have shown that similar compounds exhibit antifungal activity against Candida species, suggesting that the compound could be effective against fungal infections.
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Table: Cytotoxicity Profile
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HeLa | 15 | Moderate cytotoxicity |
MCF7 | 20 | Selective against breast cancer cells |
Normal Fibroblasts | >50 | Low toxicity |
The biological activity of this compound may be attributed to its ability to interfere with key biological pathways:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Receptor Binding : The hydrazide moiety could interact with specific receptors, modulating signal transduction pathways.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how the compound interacts with target proteins. Initial findings suggest strong binding affinity to enzymes involved in metabolic pathways relevant to bacterial and fungal growth.
Properties
Molecular Formula |
C22H22IN7O5S |
---|---|
Molecular Weight |
623.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22IN7O5S/c1-3-8-29-19(12-24-16-6-4-15(23)5-7-16)26-28-22(29)36-13-20(31)27-25-11-14-9-17(30(33)34)10-18(35-2)21(14)32/h3-7,9-11,24,32H,1,8,12-13H2,2H3,(H,27,31)/b25-11+ |
InChI Key |
VJLYCOYOGLEFPP-OPEKNORGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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